Ethyl 3-amino-2-phenylbutanoate
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Overview
Description
Ethyl 3-amino-2-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is an ester derivative of 3-amino-2-phenylbutanoic acid and is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-phenylbutanoate typically involves the esterification of 3-amino-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-amino-2-phenylbutanoic acid+ethanolH2SO4ethyl 3-amino-2-phenylbutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-phenylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group may undergo hydrolysis to release the active acid form. The phenyl group can contribute to hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylbutanoate: Similar structure but with the amino group at a different position.
Ethyl 3-amino-4-phenylbutanoate: Similar structure but with an additional methyl group.
Ethyl 2-oxo-4-phenylbutanoate: Contains a keto group instead of an amino group.
Uniqueness
Ethyl 3-amino-2-phenylbutanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
40233-81-6 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-amino-2-phenylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3 |
InChI Key |
GQEDVMVEVIKYGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C)N |
Origin of Product |
United States |
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